molecular formula C14H19ClN2O2 B2927662 2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylpropanamide CAS No. 746608-39-9

2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylpropanamide

Cat. No. B2927662
CAS RN: 746608-39-9
M. Wt: 282.77
InChI Key: LUKTUOKMZDUYRP-UHFFFAOYSA-N
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Description

This compound, also known as Propanamide, 2-chloro-N-[2-[(2-ethylphenyl)amino]-2-oxoethyl]-N-methyl-, is a chemical with the CAS Number: 746608-39-9 . It is commonly used in research .


Molecular Structure Analysis

The molecular formula of this compound is C14H19ClN2O2 . The InChI code is 1S/C14H19ClN2O2/c1-4-11-7-5-6-8-12(11)16-13(18)9-17(3)14(19)10(2)15/h5-8,10H,4,9H2,1-3H3,(H,16,18) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The molecular weight is 282.77 .

Scientific Research Applications

Antimicrobial Activity

Studies have demonstrated that compounds structurally similar to "2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylpropanamide" exhibit antimicrobial properties. For instance, 2-Chloro(bromo)-(2-methyl)-3-arylpropanamides have shown low antimicrobial activity against strains of staphylococcus, intestinal rods, aerobic bacillus, and yeast fungi. Modification of the aromatic ring with pharmacophore groups did not significantly enhance their antibacterial and antifungal activities (Grishchuk et al., 2013), (Grishchuk et al., 2013). This suggests that while such compounds have a basis for antimicrobial activity, significant modifications or specific conditions might be necessary to achieve potent antimicrobial effects.

Molluscicidal Properties

Research into compounds with functionalities similar to the specified chemical has also explored their effectiveness in controlling mollusc populations. For example, derivatives involving ethyl chloroformate/DMF mixtures have been studied for their action against the intermediate host of schistosomiasis, B. alexandrina snails, indicating potential applications in controlling schistosomiasis transmission (El-bayouki & Basyouni, 1988).

Antipathogenic Activity

Acylthioureas, including those with structural similarities to "2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylpropanamide", have been synthesized and tested for their interaction with bacterial cells. These compounds have shown significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm growth capabilities. The presence of halogen atoms on the N-phenyl substituent of the thiourea moiety enhances their antibiofilm properties, highlighting their potential in the development of new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . It’s important to handle this compound with appropriate safety measures .

Future Directions

As this compound is used in research, future directions are likely to be determined by the results of ongoing studies. It’s potential for use in various chemical reactions and biological studies could open up new avenues for exploration .

properties

IUPAC Name

2-chloro-N-[2-(2-ethylanilino)-2-oxoethyl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-4-11-7-5-6-8-12(11)16-13(18)9-17(3)14(19)10(2)15/h5-8,10H,4,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKTUOKMZDUYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(C)C(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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